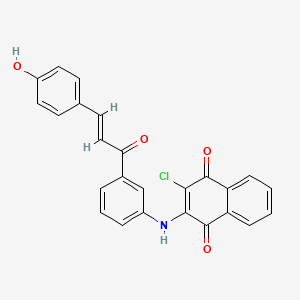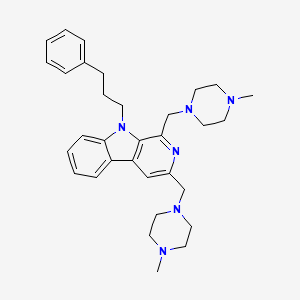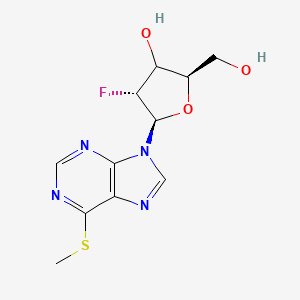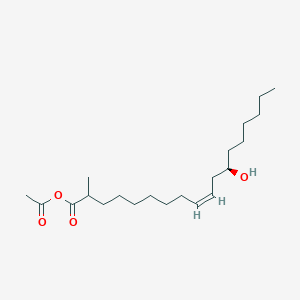
FGFR1 inhibitor 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fibroblast growth factor receptor 1 inhibitor 7 is a compound that targets the fibroblast growth factor receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of fibroblast growth factor receptor 1 signaling is implicated in various cancers, making fibroblast growth factor receptor 1 inhibitor 7 a promising therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fibroblast growth factor receptor 1 inhibitor 7 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves:
- Formation of core structures through cyclization or condensation reactions.
- Functionalization of the core structure with specific substituents.
- Final coupling reactions to introduce the active pharmacophore .
Industrial Production Methods
Industrial production of fibroblast growth factor receptor 1 inhibitor 7 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of purification techniques such as crystallization or chromatography.
- Quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Fibroblast growth factor receptor 1 inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
科学的研究の応用
Fibroblast growth factor receptor 1 inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor-ligand interactions and signaling pathways.
Biology: Investigates the role of fibroblast growth factor receptor 1 in cell biology and disease mechanisms.
Medicine: Explores therapeutic potential in treating cancers with dysregulated fibroblast growth factor receptor 1 signaling.
作用機序
Fibroblast growth factor receptor 1 inhibitor 7 exerts its effects by binding to the fibroblast growth factor receptor 1, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, differentiation, and survival. Key molecular targets and pathways include the mitogen-activated protein kinase and phosphoinositide 3-kinase-AKT signaling pathways .
類似化合物との比較
Similar Compounds
Futibatinib: An irreversible inhibitor of fibroblast growth factor receptor 1-4 with potent antitumor activity.
Rogaratinib: A potent inhibitor of fibroblast growth factor receptor 1-4, effective in various tumors.
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor approved for treating urothelial carcinoma.
Uniqueness
Fibroblast growth factor receptor 1 inhibitor 7 is unique due to its high selectivity for fibroblast growth factor receptor 1, making it a valuable tool for studying specific receptor functions and therapeutic applications. Its distinct chemical structure and binding properties differentiate it from other inhibitors .
特性
分子式 |
C25H16ClNO4 |
|---|---|
分子量 |
429.8 g/mol |
IUPAC名 |
2-chloro-3-[3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C25H16ClNO4/c26-22-23(25(31)20-7-2-1-6-19(20)24(22)30)27-17-5-3-4-16(14-17)21(29)13-10-15-8-11-18(28)12-9-15/h1-14,27-28H/b13-10+ |
InChIキー |
FYPVVCKYZMVQBR-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)/C=C/C4=CC=C(C=C4)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)C=CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)





![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)

![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)



![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
